6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Description
6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
6-acetyl-5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c1-3-5-7(13)10-9(14)11-8(5)15-6(3)4(2)12/h1-2H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQXVSSQQCZZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=S)N2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with acetic anhydride and methyl isothiocyanate, followed by cyclization to form the thienopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thieno or pyrimidine rings .
Scientific Research Applications
Pharmacological Properties
Antitumor Activity
Research indicates that 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one exhibits significant antitumor properties. In pharmacological tests, it has been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways related to cell survival and proliferation .
Antioxidant Activity
The compound also displays potent antioxidant activity. It helps in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . This property makes it a candidate for further development in antioxidant therapies.
Antimicrobial Activity
In addition to its antitumor and antioxidant effects, 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has shown promising results in antimicrobial assays. It has been evaluated against a range of bacterial and fungal strains, demonstrating effective inhibition of microbial growth . This suggests potential applications in treating infections caused by resistant pathogens.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Antitumor Effects: A study published in Acta Pharmaceutica reported that derivatives of thienopyrimidine compounds exhibited significant antitumor activity against various cancer cell lines. The research highlighted the role of structural modifications in enhancing efficacy .
- Antioxidant Mechanisms: Research published in Pharmaceuticals indicated that the thienopyrimidine derivatives could protect cells from oxidative damage by modulating antioxidant enzyme activities and reducing lipid peroxidation levels .
- Antimicrobial Evaluation: A comprehensive study assessed the antimicrobial properties of various thienopyrimidine derivatives, including 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
Mechanism of Action
The mechanism of action of 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase or phosphodiesterase, leading to disruption of cellular processes in microbes or cancer cells. The compound’s thioxo group can also interact with thiol-containing proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its acetyl group at the 6-position, which can influence its biological activity and chemical reactivity. This modification can enhance its ability to interact with specific molecular targets, making it a valuable compound for drug development and other applications .
Biological Activity
6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antioxidant research. This compound exhibits significant potential as an antitumor and antioxidant agent, making it a subject of interest in pharmacological studies.
Chemical Structure
The chemical structure of 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be represented as follows:
This structure includes a thienopyrimidine core with an acetyl group and a thioxo group, which are crucial for its biological activity.
Antitumor Activity
Research has demonstrated that 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one exhibits significant antitumor properties . In pharmacological tests, this compound was found to inhibit the growth of various cancer cell lines. For instance:
- In vitro studies indicated that it effectively reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle regulation and apoptosis.
Antioxidant Activity
In addition to its antitumor effects, this compound also displays antioxidant activity , which is vital in combating oxidative stress-related diseases. The antioxidant properties were evaluated using various assays:
- DPPH Radical Scavenging Assay : The compound showed a notable ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant.
- Ferric Reducing Antioxidant Power (FRAP) Assay : Results from this assay confirmed that 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one could effectively reduce ferric ions, further supporting its antioxidant capacity.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| Antitumor | MTT Assay | IC50 = 10 µM (HeLa cells) |
| Antioxidant | DPPH Radical Scavenging | Effective scavenger |
| Antioxidant | FRAP Assay | Significant reducing power |
Case Study: Antitumor Efficacy
A study conducted by El-Shehry et al. (2010) synthesized several thiophene derivatives, including 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. The findings revealed that this compound exhibited substantial antitumor activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Starting Material | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminothiophene derivative | DMF | Triethylamine | 70–80 | |
| Hydrazonoyl halide | Dioxane | None | 50–60 | |
| 6-Amino-2-thioxo-pyrimidinone | TFA | Acetylacetone | 96 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) | HRMS (m/z) |
|---|---|---|---|
| Acetyl (C=O) | 2.5 (s, 3H) | 1700–1720 | 305.0521 |
| Thioxo (C=S) | - | 1180–1200 | - |
| Pyrimidine ring | 7.8–8.2 (m) | - | 305.0521 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
